Soyasaponin IV

Overview

Description

Soyasaponin IV is a naturally occurring triterpenoid saponin found predominantly in soybeans (Glycine max)This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of soyasaponin IV typically involves the extraction of soybeans followed by purification processes. The hydro-alcoholic extraction method is commonly used, where soybeans are subjected to a mixture of water and alcohol to extract the saponins. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient separation and purification of this compound from other soyasaponins and impurities. The scalability of these methods allows for the production of this compound in quantities sufficient for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Soyasaponin IV undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

Reduction: Reduction reactions can modify the triterpenoid aglycone, potentially leading to changes in its biological properties.

Substitution: Substitution reactions involving the sugar moiety can result in the formation of new glycosides with different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the triterpenoid aglycone.

Substitution: Glycosylation reactions using various sugar donors and catalysts are performed to introduce new sugar moieties.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential enhanced or modified biological activities .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the structure-activity relationships of saponins and their derivatives.

Mechanism of Action

Soyasaponin IV exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

- Soyasaponin I

- Soyasaponin A1

- Soyasaponin A2

- Astragaloside IV

Uniqueness

Soyasaponin IV is unique due to its specific triterpenoid aglycone structure and the presence of distinct sugar moieties. This unique structure contributes to its specific biological activities, such as its potent anti-tumor and anti-inflammatory effects, which may differ from those of other soyasaponins and similar compounds like astragaloside IV .

Biological Activity

Soyasaponin IV, a member of the soyasaponin family derived from Glycine max (soybean), has garnered significant attention due to its diverse biological activities. This article explores its chemical properties, biological effects, and therapeutic potential, supported by relevant data tables and research findings.

Chemical Structure and Classification

Soyasaponins are classified into two main groups based on their glycosylation pattern: Group A (bidesmosidic) and Group B (monodesmosidic). This compound belongs to Group B, characterized by a single glycosylation site on the aglycone at carbon 3. The chemical structure is crucial for its biological activity, influencing its interaction with cellular targets.

Anticancer Properties

This compound exhibits notable anticancer effects, primarily through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that soyasaponins can modulate various signaling pathways involved in cancer cell proliferation and survival.

- Apoptosis Induction :

-

Cell Cycle Arrest :

- In vitro studies have shown that this compound treatment results in cell cycle arrest at the G1 phase, characterized by decreased levels of cyclins and cyclin-dependent kinases (CDKs). For instance, treatment with this compound led to a significant increase in p21 WAF1 expression, a cyclin-dependent kinase inhibitor .

Antimicrobial Activity

This compound also displays antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria and fungi, suggesting its potential use as a natural preservative or therapeutic agent in treating infections .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Modulation of Apoptotic Pathways : this compound activates caspases, which are critical for executing apoptosis. The activation of caspase-3 and -9 has been observed in treated cancer cells .

- Impact on Cell Signaling : The compound affects signaling pathways related to cell survival and proliferation, including the CARF (Collaborator of ARF) pathway, which plays a role in tumor growth suppression .

Case Studies and Experimental Evidence

Several studies have investigated the biological effects of this compound:

- Study 1 : In a study involving Hep-G2 cells, this compound was found to significantly reduce cell viability by inducing apoptosis through mitochondrial dysfunction .

- Study 2 : Another investigation highlighted that this compound could enhance the efficacy of conventional chemotherapeutics when used in combination therapies against colorectal cancer cells .

Data Tables

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | , |

| Cell Cycle Arrest | Increases p21 WAF1 levels | |

| Antimicrobial | Inhibits growth of pathogens | , |

Table 2: Mechanisms of Action for this compound

Properties

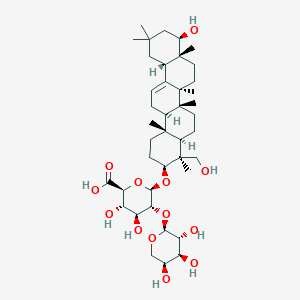

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-36(2)16-21-20-8-9-24-38(4)12-11-26(39(5,19-42)23(38)10-13-41(24,7)40(20,6)15-14-37(21,3)25(44)17-36)52-35-32(29(47)28(46)31(53-35)33(49)50)54-34-30(48)27(45)22(43)18-51-34/h8,21-32,34-35,42-48H,9-19H2,1-7H3,(H,49,50)/t21-,22-,23+,24+,25+,26-,27-,28-,29-,30+,31-,32+,34-,35+,37+,38-,39+,40+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASVNNIDKPXXMG-AOTOZEHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317179 | |

| Record name | Soyasaponin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108906-97-4 | |

| Record name | Soyasaponin IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108906-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Soyasaponin IV | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.